Lithium (5-bromopyridin-2-YL)trihydroxyborate
Overview
Description
Lithium (5-bromopyridin-2-YL)trihydroxyborate is a chemical compound with the molecular formula C5H6BBrLiNO3 and a molecular weight of 225.76204 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Preparation Methods
The synthesis of Lithium (5-bromopyridin-2-YL)trihydroxyborate typically involves the reaction of 5-bromopyridine-2-boronic acid with lithium hydroxide in the presence of a suitable solvent . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and more efficient purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Lithium (5-bromopyridin-2-YL)trihydroxyborate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Lithium (5-bromopyridin-2-YL)trihydroxyborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of Lithium (5-bromopyridin-2-YL)trihydroxyborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the borate group play crucial roles in its reactivity, allowing it to form bonds with other molecules and participate in complex reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Lithium (5-bromopyridin-2-YL)trihydroxyborate can be compared with other similar compounds, such as:
Lithium (5-cyanopyridin-2-YL)trihydroxyborate: This compound has a similar structure but with a cyano group instead of a bromine atom.
Lithium (5-chloropyridin-2-YL)trihydroxyborate: This compound contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Lithium (5-fluoropyridin-2-YL)trihydroxyborate:
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence the types of reactions it undergoes and the products formed.
Properties
IUPAC Name |
lithium;(5-bromopyridin-2-yl)-trihydroxyboranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BBrNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVCUBAVBLVYSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)Br)(O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BBrLiNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393822-90-6 | |
Record name | Borate(1-), (5-bromo-2-pyridinyl)trihydroxy-, lithium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393822-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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